N-(4-ETHOXYPHENYL)-2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE
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Overview
Description
N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridinylmethyl)-2-sulfanylidene-4-imidazolidinyl]acetamide is a member of imidazolidines.
Scientific Research Applications
Computational and Pharmacological Potential
Research focusing on novel derivatives including N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridinylmethyl)-2-sulfanylidene-4-imidazolidinyl]acetamide has explored its computational and pharmacological potential. These compounds have been studied for their binding and inhibitory effects on targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This research has implications for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing new compounds related to N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridinylmethyl)-2-sulfanylidene-4-imidazolidinyl]acetamide and evaluating their antimicrobial properties. These compounds have shown promising results against various bacterial and fungal species, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
Anti-Inflammatory Activity
Another significant area of research has been the synthesis of derivatives with anti-inflammatory properties. These studies have revealed that certain derivatives exhibit significant anti-inflammatory activity, demonstrating the potential therapeutic applications of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antioxidant Activity
The antioxidant potential of certain derivatives has also been explored. This research is crucial in understanding the role these compounds can play in combating oxidative stress, which is a factor in many chronic diseases (Karanth et al., 2019).
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-2-32-21-13-11-18(12-14-21)27-23(30)16-22-24(31)29(20-9-4-3-5-10-20)25(33)28(22)17-19-8-6-7-15-26-19/h3-15,22H,2,16-17H2,1H3,(H,27,30) |
InChI Key |
VEGBESMCQDBMTD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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